molecular formula C14H22ClNO B4441186 [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride

[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride

Cat. No. B4441186
M. Wt: 255.78 g/mol
InChI Key: WSEHYJCNGXHKHV-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride, also known as DMPEA-HCl, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of amphetamine and belongs to the class of phenethylamines. DMPEA-HCl has been found to exhibit various biochemical and physiological effects, making it a potential candidate for research in different fields such as pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride is not fully understood. However, it is believed to act as a substrate for the vesicular monoamine transporter, leading to the release of dopamine and serotonin. This mechanism of action is similar to that of amphetamines.
Biochemical and Physiological Effects:
[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased locomotor activity and mood enhancement. It has also been found to exhibit anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride in lab experiments is its ability to selectively release dopamine and serotonin, making it a potential candidate for the development of drugs with fewer side effects. However, one of the limitations of using [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride is its potential for abuse, similar to that of amphetamines.

Future Directions

There are several future directions for research on [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride. One area of research is the development of novel drugs for the treatment of depression and anxiety. Another area of research is the study of the long-term effects of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride on the brain and behavior. Additionally, the potential for abuse of [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride needs to be further studied to ensure the safe use of this compound in research.
In conclusion, [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. Its potential for use in the development of novel drugs for the treatment of various disorders such as depression and anxiety makes it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential for abuse.

Scientific Research Applications

[4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been extensively studied for its potential use in various scientific research applications. One of the most significant areas of research is in the field of pharmacology. [4-(2,3-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride has been found to exhibit various pharmacological properties such as dopamine and serotonin releasing activity, making it a potential candidate for the development of novel drugs for the treatment of various disorders such as depression and anxiety.

properties

IUPAC Name

(E)-4-(2,3-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-4-15-10-5-6-11-16-14-9-7-8-12(2)13(14)3;/h5-9,15H,4,10-11H2,1-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEHYJCNGXHKHV-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=CCOC1=CC=CC(=C1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC/C=C/COC1=CC=CC(=C1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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